molecular formula C14H11F2N3O B2580895 4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one CAS No. 832746-77-7

4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one

Cat. No. B2580895
CAS RN: 832746-77-7
M. Wt: 275.259
InChI Key: REZVQNWKCCUWQS-UHFFFAOYSA-N
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Description

4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. DFP-10825 is a pyrazolopyridine derivative that exhibits a unique chemical structure, making it a promising candidate for the development of novel drugs.

Mechanism of Action

The exact mechanism of action of 4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one is not fully understood, but it is believed to act by modulating various signaling pathways involved in cell proliferation, apoptosis, and inflammation. This compound has been shown to inhibit the activity of various enzymes, including cyclin-dependent kinases, phosphodiesterases, and proteases, which are involved in these pathways. This compound has also been found to interact with various receptors, including GABA receptors and adenosine receptors, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. In cancer cells, this compound has been found to induce apoptosis by activating caspases and inhibiting the activity of anti-apoptotic proteins. This compound has also been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor (VEGF). In neurological disorders, this compound has been found to reduce oxidative stress and inflammation by modulating various signaling pathways. In addition, this compound has been shown to have analgesic effects, which could be useful in the treatment of pain.

Advantages and Limitations for Lab Experiments

4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has several advantages for lab experiments, including its high purity and stability, which makes it easy to handle and store. This compound is also readily available in large quantities, which allows for extensive testing and experimentation. However, there are also limitations to using this compound in lab experiments, including its high cost and the need for specialized equipment and expertise to synthesize and handle the compound safely.

Future Directions

There are several future directions for the research and development of 4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one. One potential area of focus is the development of this compound-based drugs for the treatment of cancer and neurological disorders. Another potential area of focus is the development of this compound analogs with improved properties, such as increased potency and selectivity. In addition, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases. Overall, this compound has shown great promise as a novel chemical compound with a wide range of potential applications in scientific research.

Synthesis Methods

The synthesis of 4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one involves a multi-step process that includes the reaction of 3-methyl-4-nitro-1-phenyl-1H-pyrazole-5-carbaldehyde with difluoromethyl ketone in the presence of a base. The resulting intermediate is then subjected to a reduction reaction using sodium borohydride, followed by cyclization with acetic anhydride to yield the final product this compound. The synthesis method of this compound has been optimized to achieve high yields with minimal impurities.

Scientific Research Applications

4-(difluoromethyl)-3-methyl-1-phenyl-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammation. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and blocking angiogenesis. In neurological disorders, this compound has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In addition, this compound has also been studied for its anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.

properties

IUPAC Name

4-(difluoromethyl)-3-methyl-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F2N3O/c1-8-12-10(13(15)16)7-11(20)17-14(12)19(18-8)9-5-3-2-4-6-9/h2-7,13H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REZVQNWKCCUWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=CC(=O)N2)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID57264494
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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